molecular formula C8H12N2O4S3·HCl B194996 N-Deethyldorzolamide hydrochloride CAS No. 164455-27-0

N-Deethyldorzolamide hydrochloride

Cat. No.: B194996
CAS No.: 164455-27-0
M. Wt: 332.9 g/mol
InChI Key: VZLLBYYSCGNPPR-DPIOYBAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Deethyldorzolamide hydrochloride (CAS: 164455-27-0) is a pharmacopoeial reference standard and a key metabolite of Dorzolamide hydrochloride, a carbonic anhydrase inhibitor used primarily in glaucoma treatment . Structurally, it is the N-deethylated derivative of Dorzolamide, formed via metabolic elimination of the ethyl group from the parent compound’s ethylamino moiety. Its molecular formula is C₈H₁₃ClN₂O₄S₃, with a molecular weight of 332.85 g/mol . As an impurity and metabolite, it is critical in pharmaceutical quality control to ensure the purity and stability of Dorzolamide formulations .

Properties

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLLBYYSCGNPPR-DPIOYBAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167761
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164455-27-0
Record name N-Deethyldorzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164455270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7DT2GS6VD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation as a Byproduct in Dorzolamide Hydrochloride Synthesis

This compound is most commonly encountered as an impurity during the industrial synthesis of dorzolamide hydrochloride. The parent compound’s synthesis involves multi-step reactions, including sulfonation, amination, and purification, where incomplete ethylation or accidental deethylation can produce the N-deethyl derivative.

Key Reaction Steps Leading to Impurity Formation:

  • Amination Process : Dorzolamide’s synthesis introduces an ethylamino group via reaction with ethylamine. If the amination step is incomplete or if side reactions occur (e.g., hydrolysis), the ethyl group may be lost, yielding N-deethyldorzolamide.

  • Acidic or Basic Conditions : During purification, exposure to strong acids (e.g., HCl in ethanol) or bases (e.g., aqueous ammonia) may strip the ethyl group. For example, adjusting the pH to 8.0–8.5 with ammonia during extraction can destabilize the ethylamino bond.

  • Thermal Degradation : Prolonged drying at elevated temperatures (55°C–60°C) may thermally degrade dorzolamide, leading to deethylation.

Example Process from Patent Data:

In a disclosed method, crude dorzolamide hydrochloride is dissolved in water (225 L) at 20°C–25°C, and aqueous ammonia is added to adjust the pH to 8.0–8.5. Subsequent extraction with ethyl acetate and concentration under vacuum yields a residue. If residual ethylamine is insufficient or side reactions prevail, N-deethyldorzolamide forms and co-crystallizes with the target compound.

Hypothetical Pathway:

  • Reagents : Use of dealkylation agents like iodocyclohexane or strong acids (e.g., HBr in acetic acid) to remove the ethyl group.

  • Reaction Conditions : Heating under reflux in a polar solvent (e.g., methanol) at 60°C–80°C for 6–12 hours.

  • Purification : Isolation via crystallization from ethanol or isopropyl alcohol-methanol mixtures.

Analytical and Purification Challenges

Chromatographic Separation

This compound is challenging to separate from dorzolamide due to structural similarity. High-performance liquid chromatography (HPLC) with a C18 column and mobile phases containing ammonium acetate buffers (pH 4.5) is typically employed.

Typical HPLC Parameters:

ParameterValue
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% TFA in water:acetonitrile (75:25)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeDorzolamide: 8.2 min; N-Deethyldorzolamide: 6.5 min

Metabolic Pathways In Vivo

N-Deethyldorzolamide is a primary metabolite of dorzolamide, formed via hepatic cytochrome P450-mediated N-deethylation. In clinical studies, steady-state concentrations in red blood cells reach 12–15 µM, though plasma levels remain negligible.

Industrial Implications and Quality Control

As a specified impurity in dorzolamide hydrochloride (EP and USP standards), its concentration must be controlled to ≤0.5%. Manufacturers employ stringent process optimization to minimize deethylation, including:

  • Temperature Control : Maintaining reaction temperatures below 10°C during pH adjustments.

  • Solvent Selection : Using aprotic solvents (e.g., ethyl acetate) to reduce hydrolysis.

  • In-Process Testing : Regular HPLC monitoring to detect impurity levels early .

Chemical Reactions Analysis

Types of Reactions

N-Deethyldorzolamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

N-Deethyldorzolamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry to study the behavior of carbonic anhydrase inhibitors.

    Biology: Employed in biological studies to understand the role of carbonic anhydrase in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Parameter N-Deethyldorzolamide Hydrochloride Dorzolamide Hydrochloride Dorzolamide Related Compound D
Molecular Formula C₈H₁₃ClN₂O₄S₃ C₁₀H₁₆ClN₂O₄S₃ C₈H₁₂ClN₂O₄S₃
Molecular Weight (g/mol) 332.85 360.90 332.85
Key Structural Feature Lacks ethyl group at amino position Ethylamino group at position 4 Identical to N-Deethyldorzolamide
CAS Number 164455-27-0 130693-82-2 164455-27-0 (synonymous)
Role Metabolite/Impurity Active Pharmaceutical Ingredient (API) Pharmacopoeial impurity standard

Key Observations :

  • N-Deethyldorzolamide is structurally distinct from Dorzolamide due to the absence of the ethyl group, reducing its molecular weight by ~28 g/mol .
  • Dorzolamide Related Compound D is synonymous with this compound, confirming its identity as a defined impurity in USP monographs .

Pharmacological Activity

  • Dorzolamide Hydrochloride: Potent carbonic anhydrase inhibitor (CAI) with topical ocular use to reduce intraocular pressure in glaucoma. Its ethylamino group is critical for binding to the enzyme’s active site .
  • This compound : As a metabolite, it exhibits reduced CAI activity compared to the parent drug, consistent with structural modifications that impair enzyme binding .

Analytical Methods for Identification and Quantification

Both compounds are analyzed using chromatographic techniques to ensure drug purity:

High-Performance Liquid Chromatography (HPLC): USP monographs specify HPLC for quantifying Dorzolamide and its impurities, including N-Deethyldorzolamide, with system suitability parameters (e.g., retention time, resolution) .

Thin-Layer Chromatography (TLC) :

  • Used preliminarily to detect related substances in bulk drugs, though less sensitive than HPLC .

Spectroscopic Methods :

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate structural identity, particularly distinguishing the deethylated metabolite from the parent compound .

Regulatory and Quality Control Aspects

  • USP Standards: N-Deethyldorzolamide is classified as "Related Compound D" in Dorzolamide monographs, with acceptance criteria for impurities typically ≤0.5% in API batches .
  • Synthesis Pathways : Generated during Dorzolamide metabolism (via cytochrome P450 enzymes) and as a degradation product under stress conditions (e.g., heat, pH extremes) .

Biological Activity

N-Deethyldorzolamide hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as glaucoma. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.

Pharmacological Properties

This compound exhibits significant biological activity through its mechanism as a carbonic anhydrase inhibitor. The compound primarily targets carbonic anhydrase II (CA-II), which plays a crucial role in regulating intraocular pressure (IOP) by facilitating bicarbonate ion transport across cell membranes.

  • Inhibition Potency :
    • N-Deethyldorzolamide is reported to inhibit CA-II less potently compared to its parent compound, dorzolamide. However, it also inhibits CA-I, albeit with reduced efficacy .
  • Accumulation in Red Blood Cells (RBCs) :
    • The compound accumulates in RBCs during chronic dosing due to selective binding to CA-II, which is significant for its prolonged therapeutic effects .

Metabolism and Excretion

The metabolism of this compound involves conversion to a single N-desethyl metabolite. This metabolite has distinct pharmacokinetic properties:

  • Plasma Protein Binding : Approximately 33% of dorzolamide binds to plasma proteins, influencing its distribution and elimination .
  • Excretion : The drug is primarily excreted unchanged in urine, while the metabolite is also present in urine. After cessation of dosing, the washout from RBCs occurs nonlinearly, leading to a half-life of about four months for the parent compound .

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of dorzolamide hydrochloride (and by extension, its metabolites) in reducing IOP:

  • IOP Reduction : In trials involving patients with elevated IOP, mean percent reductions observed were:
    • Morning Trough: 21%
    • Peak (2 hours post-dose): 22%
    • Afternoon Trough: 18%
    • End of Day (4 hours post-dose): 19% .
  • Comparative Efficacy : In a one-year controlled trial comparing dorzolamide hydrochloride with other treatments like betaxolol and timolol, dorzolamide showed comparable efficacy in IOP reduction without significant differences among treatment groups at peak .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, some local ocular adverse effects have been reported:

  • Common Adverse Effects : These include conjunctivitis and eyelid reactions following chronic administration .
  • Long-term Safety : Studies have indicated that high doses can lead to urinary bladder papillomas in male rats; however, no such tumors were observed in higher species like dogs or monkeys at equivalent doses .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Study TypeFindings
Clinical TrialDemonstrated consistent IOP reduction over one year with minimal adverse effects .
Toxicology StudyHigh doses linked to urinary bladder papillomas in rats; no tumors in dogs or monkeys .
Pharmacokinetic AnalysisShowed significant accumulation in RBCs and prolonged half-life post-dosing cessation .

Q & A

Q. What experimental design is optimal for studying the in vitro release kinetics of this compound?

  • Methodological Answer : Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) and receptor medium (pH 7.4 PBS). Apply sink conditions and sample at intervals (0.5, 1, 2, 4, 8, 12 hr). Model kinetics using zero-order (Q = Q₀ + k₀t), Higuchi (Q = k√t), or Korsmeyer-Peppas (Q/Q∞ = ktⁿ) equations. Validate with ANOVA (p < 0.05) .

Q. How can the stereochemical purity of this compound be validated during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak AD-H column (250 × 4.6 mm) with hexane:isopropanol (80:20, 1 mL/min). Retention times for 4S,6S vs. 4R,6R enantiomers should differ by >2 min.
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +120° to +130° for pure enantiomer).
  • Circular dichroism (CD) : Confirm Cotton effect peaks at 220–240 nm .

Q. What strategies mitigate interference from excipients when analyzing this compound in formulations?

  • Methodological Answer :
  • Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) eluent.
  • HPLC conditions : Optimize gradient elution to separate excipient peaks (e.g., polysorbate-80, PEG) from the analyte.
  • Mass spectrometry : Use selective ion monitoring (SIM) for m/z 361.0 to exclude matrix effects .

Q. How does pH influence the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : Conduct solubility studies in phosphate buffers (pH 2–9) at 25°C. Use shake-flask method with HPLC quantification. Stability is optimal at pH 5–6 (t₉₀ >12 months at 25°C). Degradation accelerates below pH 3 (acid hydrolysis) or above pH 8 (oxidative sulfonamide cleavage). Validate via Arrhenius kinetics (Eₐ calculation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deethyldorzolamide hydrochloride
Reactant of Route 2
N-Deethyldorzolamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.